molecular formula C17H21NO3S B6372737 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol CAS No. 1261917-86-5

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol

Cat. No.: B6372737
CAS No.: 1261917-86-5
M. Wt: 319.4 g/mol
InChI Key: GOZTVHHULNHOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol is an organic compound with a complex structure, characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol typically involves multi-step organic reactions. One common method includes the sulfonation of 3-t-butylphenol followed by a coupling reaction with 3-methylphenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, while the phenolic group may participate in redox reactions or act as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylsulfamoylphenyl-3-methylphenol: Similar structure but with different positional isomers.

    3-t-Butylsulfamoylphenyl-4-methylphenol: Another positional isomer with distinct chemical properties.

    5-t-Butylsulfamoylphenyl-2-methylphenol: Variation in the position of the methyl group.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both t-butylsulfamoyl and methylphenol groups allows for diverse interactions and applications that may not be achievable with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-tert-butyl-3-(3-hydroxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-8-14(10-15(19)9-12)13-6-5-7-16(11-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZTVHHULNHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.